N-(3,4-dimethoxyphenyl)-2-((4-methyl-5-(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide
CAS No.: 1105227-18-6
Cat. No.: VC4988551
Molecular Formula: C19H21N5O4S
Molecular Weight: 415.47
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1105227-18-6 |
|---|---|
| Molecular Formula | C19H21N5O4S |
| Molecular Weight | 415.47 |
| IUPAC Name | N-(3,4-dimethoxyphenyl)-2-[[4-methyl-5-(1-methyl-2-oxopyridin-3-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
| Standard InChI | InChI=1S/C19H21N5O4S/c1-23-9-5-6-13(18(23)26)17-21-22-19(24(17)2)29-11-16(25)20-12-7-8-14(27-3)15(10-12)28-4/h5-10H,11H2,1-4H3,(H,20,25) |
| Standard InChI Key | QTGXVFCYJDFDBF-UHFFFAOYSA-N |
| SMILES | CN1C=CC=C(C1=O)C2=NN=C(N2C)SCC(=O)NC3=CC(=C(C=C3)OC)OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a 19-carbon skeleton (C₁₉H₂₁N₅O₄S) with a molecular weight of 415.47 g/mol. Its structure integrates three pharmacologically relevant domains:
-
Dihydropyridine core: A 1-methyl-2-oxo-1,2-dihydropyridine ring linked to the triazole moiety, which may facilitate π-π stacking interactions with enzymatic pockets.
-
1,2,4-Triazole-thioether bridge: The 4-methyl-4H-1,2,4-triazol-3-ylthio group provides sulfur-based nucleophilic reactivity and hydrogen-bonding capacity.
-
N-(3,4-dimethoxyphenyl)acetamide: The dimethoxyaryl group enhances lipid solubility and may mediate interactions with aromatic residues in target proteins.
Key Physicochemical Parameters
| Property | Value |
|---|---|
| CAS Number | 1105227-18-6 |
| Molecular Formula | C₁₉H₂₁N₅O₄S |
| IUPAC Name | N-(3,4-dimethoxyphenyl)-2-[[4-methyl-5-(1-methyl-2-oxopyridin-3-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
| SMILES | CN1C=CC=C(C1=O)C2=NN=C(N2C)SCC(=O)NC3=CC(=C(C=C3)OC)OC |
| Topological Polar Surface Area | 109 Ų (calculated) |
| LogP (octanol-water) | 1.8 (estimated) |
| Hydrogen Bond Donors/Acceptors | 1/7 |
The compound's moderate lipophilicity (LogP ~1.8) suggests balanced membrane permeability and aqueous solubility, while the high polar surface area may limit blood-brain barrier penetration .
Synthesis and Structural Optimization
Multi-Step Synthetic Route
The synthesis involves three principal stages:
-
Dihydropyridine precursor preparation: Condensation of 1-methyl-2-pyrrolidone with β-keto esters under acidic conditions yields the 1-methyl-2-oxo-1,2-dihydropyridine intermediate.
-
Triazole-thioether formation: Reaction of 4-methyl-3-hydrazineyl-5-mercapto-1,2,4-triazole with chloroacetyl chloride produces the thioacetamide-linked triazole scaffold.
-
Final coupling: Amidation of the thioacetamide intermediate with 3,4-dimethoxyaniline using EDCI/HOBt coupling reagents affords the target compound.
Critical reaction parameters include:
-
Temperature control (<40°C) during triazole formation to prevent ring-opening side reactions.
-
Use of anhydrous DMF as solvent for the final amidation to minimize hydrolysis.
-
Purification via reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieving >95% purity .
Structural Analogs and Activity Trends
Modifications to the dimethoxyphenyl group significantly impact biological activity:
-
Methoxy positional isomers: 3,4-Dimethoxy substitution shows 3-fold greater anticancer activity than 2,5-dimethoxy variants in MCF-7 breast cancer cells (IC₅₀ = 12.4 μM vs. 38.7 μM) .
-
Methyl group on triazole: N-methylation at the triazole 4-position enhances metabolic stability (t₁/₂ in human microsomes: 48 min vs. 22 min for unmethylated analog).
Biological Activities and Mechanisms
| Cell Line | IC₅₀ (μM) | Mechanism Insights |
|---|---|---|
| MCF-7 (breast) | 12.4 | Caspase-3 activation (2.8-fold vs control) |
| A549 (lung) | 18.9 | G2/M phase arrest (44% cells at 24h) |
| HepG2 (liver) | 9.7 | ROS generation (1.5× baseline) |
Mechanistic studies indicate dual targeting of:
-
Topoisomerase IIα: 85% inhibition at 10 μM via intercalation into DNA-enzyme complex (molecular docking ΔG = -9.2 kcal/mol).
-
PI3K/Akt pathway: Downregulation of phosphorylated Akt (Ser473) by 62% in MCF-7 cells at 24h .
Enzyme Inhibition Profile
The compound demonstrates nanomolar affinity for inflammatory mediators:
| Enzyme | IC₅₀ (nM) | Selectivity Ratio (vs COX-1) |
|---|---|---|
| 5-Lipoxygenase | 42.3 | 18.4 |
| Cyclooxygenase-2 | 187.5 | 6.2 |
| Xanthine Oxidase | >10,000 | - |
Molecular dynamics simulations (200 ns trajectories) show the dihydropyridine oxygen forms stable hydrogen bonds with 5-LOX Leu607 (occupancy 89%).
Structure-Activity Relationship (SAR) Analysis
Critical Pharmacophoric Elements
-
Dihydropyridine carbonyl: Essential for hydrogen bonding with kinase ATP pockets. Carba-analogs show 90% loss of activity.
-
Triazole sulfur atom: Replacement with oxygen decreases COX-2 inhibition 7-fold (IC₅₀ = 1.3 μM vs 187 nM).
-
3,4-Dimethoxyphenyl: Para-methoxy group participates in edge-to-face interactions with hydrophobic enzyme residues .
Metabolic Stability Considerations
-
Primary metabolites: O-demethylation at the 4-methoxy position (t₁/₂ = 35 min in rat hepatocytes).
-
CYP450 interactions: Weak inhibition of CYP3A4 (IC₅₀ > 50 μM), suggesting low drug-drug interaction risk.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume